molecular formula C6H7NOS B2680615 3,5-DIMETHYL-1,2-THIAZOLE-4-CARBALDEHYDE CAS No. 91367-85-0

3,5-DIMETHYL-1,2-THIAZOLE-4-CARBALDEHYDE

Cat. No.: B2680615
CAS No.: 91367-85-0
M. Wt: 141.19
InChI Key: PMEOYORKAODRHH-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-1,2-THIAZOLE-4-CARBALDEHYDE: is a heterocyclic compound with the molecular formula C6H7NOS. It is characterized by a thiazole ring substituted with two methyl groups at positions 3 and 5, and an aldehyde group at position 4. This compound is known for its distinct odor and is used in various chemical and industrial applications.

Scientific Research Applications

Chemistry: 3,5-DIMETHYL-1,2-THIAZOLE-4-CARBALDEHYDE is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological targets. It is also employed in the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound is investigated for its potential medicinal properties, including antimicrobial and anticancer activities. Derivatives of this compound are explored for their efficacy in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the formulation of fragrances and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIMETHYL-1,2-THIAZOLE-4-CARBALDEHYDE typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethylthiosemicarbazide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiazole ring.

Industrial Production Methods: Industrial production of this compound often involves optimized versions of laboratory synthesis methods. These processes are scaled up to produce larger quantities and may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-DIMETHYL-1,2-THIAZOLE-4-CARBALDEHYDE can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed:

    Oxidation: 3,5-DIMETHYL-1,2-THIAZOLE-4-CARBOXYLIC ACID.

    Reduction: 3,5-DIMETHYL-1,2-THIAZOLE-4-METHANOL.

    Substitution: Various substituted thiazole derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-1,2-THIAZOLE-4-CARBALDEHYDE involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 3-METHYL-1,2-THIAZOLE-4-CARBALDEHYDE
  • 5-METHYL-1,2-THIAZOLE-4-CARBALDEHYDE
  • 1,2-THIAZOLE-4-CARBALDEHYDE

Comparison: 3,5-DIMETHYL-1,2-THIAZOLE-4-CARBALDEHYDE is unique due to the presence of two methyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3,5-dimethyl-1,2-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-6(3-8)5(2)9-7-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEOYORKAODRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91367-85-0
Record name 3,5-dimethyl-1,2-thiazole-4-carbaldehyde
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